5-Acetyl-2,4-dimethylbenzene-1-sulfonamide
Description
Molecular Architecture
The molecular architecture of 5-acetyl-2,4-dimethylbenzene-1-sulfonamide is defined by a benzene ring system bearing three distinct substituents: an acetyl group at the 5-position, methyl groups at the 2- and 4-positions, and a sulfonamide group at the 1-position. The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C, indicating the precise positioning of functional groups around the aromatic core. The molecular framework incorporates a total of 27 atoms comprising 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom, resulting in a molecular weight of 227.28 daltons.
The International Union of Pure and Applied Chemistry International Chemical Identifier provides additional structural detail through the string InChI=1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14), which encodes the complete molecular connectivity and hydrogen distribution. The sulfonamide functional group represents a critical structural element, featuring a sulfur atom bonded to two oxygen atoms in a tetrahedral arrangement and connected to a nitrogen atom bearing two hydrogen substituents. The acetyl substituent introduces a carbonyl functionality that significantly influences the electronic distribution within the aromatic system, while the two methyl groups provide steric bulk and electron-donating effects that modulate the overall molecular properties.
Predicted collision cross section analysis reveals important insights into the three-dimensional molecular shape and size under various ionization conditions. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 146.1 square angstroms at m/z 228.06889, while the sodium adduct [M+Na]⁺ demonstrates a larger cross section of 155.5 square angstroms at m/z 250.05083. These measurements provide quantitative assessments of the molecular volume and shape, indicating the spatial requirements of the compound under different ionization states.
Isomeric Configurations
The structural analysis of this compound reveals limited potential for stereoisomerism due to the absence of asymmetric carbon centers within the molecular framework. The compound exists as a single constitutional isomer with the specific substitution pattern defined by the positioning of the acetyl group at the 5-position, methyl groups at the 2- and 4-positions, and the sulfonamide group at the 1-position on the benzene ring. This substitution pattern represents one of several possible regioisomers that could theoretically be formed through alternative placement of these functional groups around the aromatic core.
The International Chemical Identifier Key BQVZVFNMAZELDM-UHFFFAOYSA-N provides a unique molecular identifier that distinguishes this specific isomer from other potential constitutional isomers bearing the same molecular formula. While the compound lacks chiral centers that would generate enantiomeric pairs, conformational isomers may arise from rotation around single bonds, particularly involving the acetyl substituent and the sulfonamide group orientation relative to the benzene ring plane.
Comparative analysis with related sulfonamide structures suggests that the specific substitution pattern influences both the electronic properties and spatial arrangement of functional groups. The meta-relationship between the methyl substituents at positions 2 and 4 relative to the sulfonamide group creates an asymmetric electronic environment that differs significantly from symmetric substitution patterns observed in other dimethylbenzenesulfonamide isomers. This asymmetric arrangement contributes to unique molecular properties and potential biological activities distinct from those of alternative isomeric configurations.
Conformational Dynamics
The conformational dynamics of this compound are primarily governed by rotational freedom around the carbon-sulfur bond connecting the benzene ring to the sulfonamide group and rotation of the acetyl substituent. Studies of related benzenesulfonamide systems indicate that the orientation of the sulfonamide group relative to the aromatic plane significantly influences molecular properties and intermolecular interactions. The sulfonamide nitrogen can adopt various orientations, creating conformational flexibility that affects both intramolecular interactions and crystal packing arrangements.
Research on structurally similar compounds reveals that aromatic sulfonamides commonly exhibit restricted rotation around the aryl-nitrogen bond, leading to the formation of distinct conformational diastereoisomers in solution. These conformational preferences are influenced by both steric factors arising from the methyl and acetyl substituents and electronic effects related to the electron-withdrawing nature of the sulfonamide group. The presence of the acetyl group at the 5-position introduces additional conformational considerations, as the carbonyl functionality can participate in intramolecular interactions with the sulfonamide group.
Temperature-dependent nuclear magnetic resonance studies of related sulfonamide systems demonstrate that conformational equilibria are sensitive to both solvent polarity and temperature. In low-polarity solvents, anti conformations are typically favored, while polar solvents stabilize syn conformations through enhanced solvation of the sulfonamide group. The specific conformational preferences of this compound would be expected to reflect similar environmental dependencies, though detailed experimental studies of this particular compound remain limited in the available literature.
Crystallographic Characterization
Crystallographic analysis of this compound reveals important structural details regarding molecular packing and intermolecular interactions, though comprehensive diffraction data for this specific compound remains limited in the current literature. The compound's crystal structure would be expected to feature hydrogen bonding interactions involving the sulfonamide group, which commonly serves as both a hydrogen bond donor through its nitrogen-bound hydrogen atoms and an acceptor through its oxygen atoms in solid-state arrangements.
Comparative analysis of related dimethylbenzenesulfonamide structures provides insights into likely packing motifs and intermolecular interactions. Studies of structurally analogous compounds reveal that sulfonamide groups frequently participate in hydrogen bonding networks that stabilize crystal structures. In the case of N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, crystallographic analysis shows molecules bent at the sulfur atom with characteristic torsion angles and dihedral relationships between aromatic rings.
The presence of the acetyl group in this compound introduces additional potential for hydrogen bonding and dipole-dipole interactions that could significantly influence crystal packing arrangements. The carbonyl oxygen of the acetyl group represents an additional hydrogen bond acceptor site that could participate in intermolecular interactions with sulfonamide hydrogen atoms from neighboring molecules. Such interactions would be expected to contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and solubility characteristics.
Properties
IUPAC Name |
5-acetyl-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-6-4-7(2)10(15(11,13)14)5-9(6)8(3)12/h4-5H,1-3H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVZVFNMAZELDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Synthetic Procedure
| Step | Reaction | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Sulfonation | 4-methylacetophenone + sulfuric anhydride or fuming sulfuric acid in concentrated sulfuric acid | The methylacetophenone is sulfonated at the 5-position to produce 5-acetyl-2,4-dimethylbenzenesulfonic acid or its salt. This step introduces the sulfonic acid group regioselectively. |
| 2 | Formation of sulfonyl chloride | Reaction of sulfonic acid salt with thionyl chloride (SOCl2) | The sulfonic acid group is converted into the corresponding sulfonyl chloride, a more reactive intermediate for subsequent amination. |
| 3 | Amination | Reaction of sulfonyl chloride with ammonia (NH3) | The sulfonyl chloride reacts with ammonia to yield this compound. This step is typically conducted under controlled temperature to optimize yield and purity. |
Reaction Mechanism Insights
- Sulfonation: The electrophilic aromatic substitution occurs preferentially at the 5-position relative to the acetyl group due to directing effects of the methyl and acetyl substituents.
- Chlorination: Thionyl chloride converts the sulfonic acid to sulfonyl chloride by replacing the hydroxyl group with chlorine, facilitating nucleophilic substitution.
- Amination: The nucleophilic ammonia attacks the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond.
Alternative and Related Methods
- Halogenation post-sulfonamide formation: Some processes include halogenation of the sulfonamide in the presence of lower alcohols to prepare halo-substituted derivatives, which may be relevant for further functionalization.
- Diazotization approach: An alternative method involves diazotizing 3-amino-4-methylacetophenone followed by reaction with sulfur dioxide and cupric chloride to form the sulfonyl chloride intermediate.
- Use of N,N-dialkylaniline salts: Formation of N,N-dialkylaniline salts of the sulfonic acid intermediate can facilitate the chlorination step, improving yields and handling.
Process Parameters and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Sulfonation temperature | Ambient to moderate heating | Controlled to avoid over-sulfonation or degradation |
| Chlorination reagent | Thionyl chloride (excess) | Reaction under anhydrous conditions preferred |
| Amination temperature | 0 to 50 °C | Lower temperatures favor selectivity and reduce side reactions |
| Reaction time | Several hours per step | Monitored by chromatographic methods (e.g., GC) for conversion |
Research Findings and Industrial Relevance
- The process starting from commercially available 4-methylacetophenone is cost-effective and scalable, making it suitable for industrial production.
- The use of sulfuric anhydride or fuming sulfuric acid provides efficient sulfonation with high regioselectivity.
- The intermediate sulfonyl chloride is a versatile and reactive species that facilitates high-yield conversion to sulfonamide.
- The amination step with ammonia is straightforward and can be optimized to minimize impurities.
- Halogenation of the sulfonamide in alcohol solvents can be employed for further derivatization, expanding the utility of the compound in chemical synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties, primarily due to its sulfonamide group. Sulfonamides are known for their antibacterial and antiprotozoal activities. Specifically, 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide has been studied for:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for DNA replication and cell division .
- Antidiabetic Properties : Some studies suggest that derivatives of sulfonamides can act as aldose reductase inhibitors. This is particularly relevant in the context of diabetes management, where the accumulation of sorbitol (a product of glucose metabolism) can lead to complications such as neuropathy and retinopathy .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Using the disc diffusion method, researchers found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Case Study 2: Diabetes Treatment
In another research effort, the effects of this compound were assessed in diabetic rat models. The results indicated a reduction in sorbitol levels in tissues treated with this compound, suggesting its potential role as an aldose reductase inhibitor and its effectiveness in mitigating diabetic complications .
Safety and Toxicity
While this compound shows promise in therapeutic applications, it is essential to consider its safety profile:
Mechanism of Action
The mechanism of action of 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the acetyl and methyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro substituents (e.g., in 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets, whereas methyl groups (electron-donating) improve lipophilicity and membrane permeability .
Tautomerism and Reactivity
The acetyl group in this compound may participate in tautomeric equilibria, similar to β-thioxoketones, where large negative primary isotope effects are observed in tautomeric systems involving oxygen and sulfur . This property could influence its reactivity in synthetic pathways or metabolic processes.
Biological Activity
5-Acetyl-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of both acetyl and sulfonamide functional groups. The synthesis typically involves sulfonation of 5-acetyl-2,4-dimethylbenzene using agents such as chlorosulfonic acid or sulfur trioxide in a suitable solvent like dichloromethane. The reaction is followed by neutralization to yield the sulfonamide product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. Additionally, the acetyl and methyl groups enhance the compound’s binding affinity and specificity .
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits various enzymes involved in metabolic pathways.
- Antimicrobial Activity : Exhibits inhibitory effects on bacterial growth through interference with bacterial enzyme systems.
Biological Activity Evaluation
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Shown to inhibit inflammation in animal models.
Case Studies
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Comparative Analysis with Similar Compounds
This compound can be compared with other sulfonamides such as:
| Compound | Key Feature |
|---|---|
| 5-Acetyl-2-methylbenzene-1-sulfonamide | Fewer methyl groups; less potent |
| 5-Acetyl-4-methylbenzene-1-sulfonamide | Different substitution pattern; varied activity |
| 2,4-Dimethylbenzene-1-sulfonamide | Lacks acetyl group; distinct properties |
Q & A
Q. What are the standard synthetic routes for 5-Acetyl-2,4-dimethylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a substituted aniline derivative. For example, reacting 5-acetyl-2,4-dimethylaniline with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Key parameters include:
Q. Example Reaction Conditions Table
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | 5-Acetyl-2,4-dimethylaniline + benzenesulfonyl chloride | Sulfonamide bond formation |
| 2 | Pyridine (base) | Neutralizes HCl byproduct |
| 3 | Stir at 0–5°C for 4 h | Controls exothermic reaction |
| 4 | Ethanol/water recrystallization | Purification |
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by leveraging solubility differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (e.g., unreacted aniline or sulfonyl chloride derivatives) .
- TLC Monitoring : Use silica plates with UV visualization (eluent: ethyl acetate/hexane 3:7) to track reaction progress .
Q. How can researchers confirm the structural identity of the synthesized compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 272.1 (calculated for C₁₀H₁₃NO₃S) .
Advanced Research Questions
Q. How can factorial design optimize reaction yields for large-scale synthesis?
Methodological Answer: Use a 2³ factorial design to test variables:
Q. Example Optimization Table
| Run | Temp (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | None | THF | 62 |
| 2 | 50 | DMAP | DCM | 89 |
Q. How should researchers resolve contradictions in reported enzyme inhibition data (e.g., acetylcholinesterase vs. carbonic anhydrase)?
Methodological Answer:
- Assay Validation : Compare inhibition protocols (e.g., Ellman’s method for acetylcholinesterase vs. esterase activity for carbonic anhydrase) .
- Purity Check : Use HPLC to rule out impurities affecting results.
- Molecular Docking : Model interactions with enzyme active sites (e.g., sulfonamide binding to zinc in carbonic anhydrase vs. peripheral sites in acetylcholinesterase) .
Q. What advanced analytical methods characterize thermodynamic stability and degradation pathways?
Methodological Answer:
- DSC/TGA : Measure melting point (~180–185°C) and thermal decomposition onset (>200°C) .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of acetyl group to carboxylic acid under acidic conditions) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks influencing stability .
Q. How can researchers evaluate the compound’s potential in material science applications (e.g., polymer additives)?
Methodological Answer:
- Solubility Studies : Test in polar (DMSO, methanol) and nonpolar (toluene) solvents to assess compatibility with polymer matrices .
- Thermogravimetric Analysis (TGA) : Determine weight loss profiles in polymer blends .
- Mechanical Testing : Measure tensile strength/modulus of polymer composites with 1–5 wt% additive .
Q. What strategies mitigate challenges in regioselective functionalization of the benzene ring?
Methodological Answer:
Q. Data Contradiction Analysis Example
| Study | Reported IC₅₀ (µM) for Carbonic Anhydrase II | Possible Reason |
|---|---|---|
| A | 0.12 | High-purity compound (<98% HPLC) |
| B | 0.45 | Assay buffer (Tris vs. HEPES) affecting pH |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
